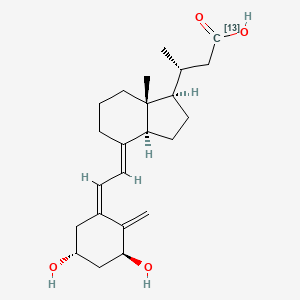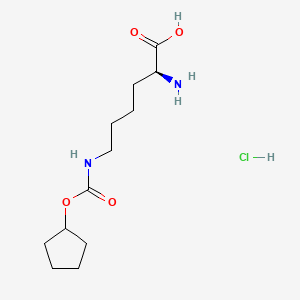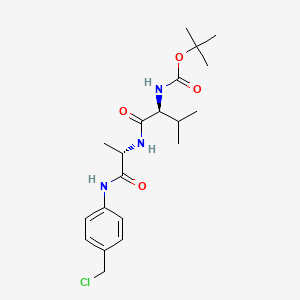
Fmoc-L-Asn(EDA-N3)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Asn(EDA-N3)-OH, or Fmoc-L-asparagine, is a synthetic amino acid derivative used in various scientific research applications. It is a white crystalline powder that is soluble in water, ethanol, and other common organic solvents. This compound has been used in the laboratory to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Fmoc-L-Asn(EDA-N3)-OH has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and other organic molecules, as well as in the study of protein structure and function. It has been used to study the structure and activity of enzymes, as well as to study the effects of various drugs and compounds on cellular processes. Additionally, it has been used to study the effects of mutations on protein structure and function, and to study the effects of various environmental factors on protein structure and function.
Mechanism of Action
Fmoc-L-Asn(EDA-N3)-OH is a synthetic amino acid derivative that acts as a substrate for the enzyme asparagine synthetase, which catalyzes the conversion of aspartic acid to asparagine. This reaction is essential for the synthesis of proteins and other molecules. Additionally, this compound can act as an inhibitor of asparagine synthetase, which can be used to study the effects of asparagine synthetase inhibition on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of asparagine synthetase, which can lead to a decrease in the production of asparagine and other molecules. Additionally, it has been shown to affect the structure and function of proteins, as well as to affect the expression of genes involved in cellular processes. Furthermore, it has been shown to have an effect on the metabolism of carbohydrates, lipids, and other molecules, as well as to affect the activity of various enzymes involved in metabolic pathways.
Advantages and Limitations for Lab Experiments
Fmoc-L-Asn(EDA-N3)-OH has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it is soluble in a variety of solvents and is relatively stable, making it suitable for use in a variety of laboratory experiments. However, it is limited in that it is only suitable for use in certain types of experiments, such as those involving the study of protein structure and function. Additionally, it is not suitable for use in experiments involving the synthesis of peptides or other organic molecules.
Future Directions
Fmoc-L-Asn(EDA-N3)-OH has a number of potential future directions for research. These include further study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Additionally, further research could be conducted to investigate the effects of this compound on the structure and function of proteins, as well as its effects on gene expression and metabolic pathways. Furthermore, further research could be conducted to investigate the effects of this compound on the synthesis of peptides and other organic molecules, as well as its potential applications in drug development and other areas.
Synthesis Methods
Fmoc-L-Asn(EDA-N3)-OH can be synthesized using the this compound synthesis method. This method involves the reaction of the amino acid asparagine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of an acid catalyst. The reaction is followed by a deprotection step to yield the desired this compound product. This method has been used for the synthesis of various other Fmoc-L-amino acid derivatives.
properties
IUPAC Name |
(2S)-4-(2-azidoethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c22-26-24-10-9-23-19(27)11-18(20(28)29)25-21(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,27)(H,25,30)(H,28,29)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDFHGCIXOHKEE-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)


